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Compound of Interest

Compound Name: 2'-Rhamnoechinacoside

Cat. No.: B3027887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-
Rhamnoechinacoside, a phenylethanoid glycoside with significant biological activity. The

information presented herein is intended to support research and development efforts in natural

product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data
2'-Rhamnoechinacoside, also reported in some literature as stewartiiside, is a natural

compound isolated from the plant Phlomis stewartii. Its structure has been elucidated through

extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental

in determining the molecular formula of 2'-Rhamnoechinacoside.

Table 1: Mass Spectrometry Data for 2'-Rhamnoechinacoside

Ion Calculated m/z Observed m/z Molecular Formula

[M+H]⁺ 933.3398 933.3379 C₄₁H₅₇O₂₄
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The observed mass is consistent with the proposed molecular formula, providing a high degree

of confidence in the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and stereochemistry of 2'-Rhamnoechinacoside have been

meticulously mapped using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for the

constituent moieties of the molecule.

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Aglycone

and Caffeoyl Moieties of 2'-Rhamnoechinacoside
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Position δC (ppm) δH (ppm, J in Hz)

Aglycone

1 131.5 -

2 117.2 6.68 (d, 2.0)

3 146.1 -

4 144.8 -

5 116.8 6.65 (d, 8.0)

6 121.3 6.53 (dd, 8.0, 2.0)

α 72.1 3.95 (m), 3.65 (m)

β 36.5 2.75 (t, 7.5)

Caffeoyl Moiety

1' 127.8 -

2' 115.2 6.92 (d, 2.0)

3' 146.8 -

4' 149.9 -

5' 116.4 6.78 (d, 8.2)

6' 123.2 7.05 (dd, 8.2, 2.0)

7' 148.1 7.58 (d, 15.9)

8' 114.9 6.28 (d, 15.9)

9' 168.8 -

Table 3: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Sugar

Moieties of 2'-Rhamnoechinacoside
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Position δC (ppm) δH (ppm, J in Hz)

Glucopyranosyl

1'' 104.5 4.38 (d, 7.8)

2'' 81.8 3.88 (t, 8.5)

3'' 82.5 4.05 (t, 8.5)

4'' 70.2 4.89 (t, 9.5)

5'' 76.5 3.65 (m)

6'' 69.9 4.15 (m), 3.95 (m)

Rhamnopyranosyl (I)

1''' 102.9 5.15 (d, 1.5)

2''' 72.5 3.95 (m)

3''' 72.2 3.65 (dd, 9.5, 3.0)

4''' 74.1 3.35 (t, 9.5)

5''' 70.1 3.55 (m)

6''' 18.5 1.10 (d, 6.2)

Rhamnopyranosyl (II)

1'''' 102.1 4.50 (d, 1.5)

2'''' 72.4 4.15 (m)

3'''' 72.1 3.75 (dd, 9.5, 3.0)

4'''' 73.9 3.45 (t, 9.5)

5'''' 70.0 3.88 (m)

6'''' 18.4 1.25 (d, 6.2)

Experimental Protocols
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The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following sections detail the methodologies employed for the characterization

of 2'-Rhamnoechinacoside.

Isolation of 2'-Rhamnoechinacoside
The isolation process is a critical first step to obtaining a pure compound for analysis. A

generalized workflow for the isolation of phenylethanoid glycosides from plant material is

depicted below.

Dried Plant Material (Phlomis stewartii)

Extraction with Methanol

Solvent-Solvent Partitioning
(e.g., with n-hexane, ethyl acetate)

Column Chromatography
(e.g., Silica Gel, Sephadex LH-20)

Preparative HPLC

Pure 2'-Rhamnoechinacoside

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of 2'-Rhamnoechinacoside.
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Mass Spectrometry
Mass spectral data were acquired using a high-resolution electrospray ionization (HRESIMS)

mass spectrometer. The sample was dissolved in a suitable solvent, typically methanol, and

introduced into the ESI source. The instrument was operated in positive ion mode to generate

the [M+H]⁺ adduct.

NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol

(CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to

the residual solvent signal, and coupling constants (J) are given in Hertz (Hz). Standard pulse

sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable

the complete assignment of all proton and carbon signals.

Structural Elucidation Workflow
The determination of the complex structure of 2'-Rhamnoechinacoside involves a logical

integration of data from various spectroscopic techniques. The following diagram illustrates the

workflow for structure elucidation.
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Mass Spectrometry

NMR Spectroscopy

Data Analysis & Structure Assembly

HRESIMS Data

Determine Molecular Formula
(C41H56O24)

Identify Moieties
(Aglycone, Caffeoyl, Sugars)

1D NMR (1H, 13C)

2D NMR (COSY, HSQC, HMBC)

Establish Connectivity
(via HMBC)

Determine Stereochemistry
(via Coupling Constants & NOESY)

Final Structure of 2'-Rhamnoechinacoside

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2'-Rhamnoechinacoside.

Biological Context: α-Glucosidase Inhibition
2'-Rhamnoechinacoside has demonstrated significant α-glucosidase inhibitory activity. This

enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic

strategy for managing type 2 diabetes. The phenylethanoid glycoside structure of 2'-
Rhamnoechinacoside is believed to be responsible for this inhibitory effect. The interaction of
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2'-Rhamnoechinacoside with the active site of α-glucosidase likely involves hydrogen bonding

and hydrophobic interactions, preventing the breakdown of complex carbohydrates into

glucose.

Complex Carbohydrates
α-Glucosidase

 substrate
Glucose

 catalysis
Glucose Absorption

2'-Rhamnoechinacoside
 inhibition

Click to download full resolution via product page

Caption: Signaling pathway of α-glucosidase inhibition by 2'-Rhamnoechinacoside.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 2'-
Rhamnoechinacoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027887#spectroscopic-data-nmr-ms-for-2-
rhamnoechinacoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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